REACTION_CXSMILES
|
[NH:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[C:5](=O)[CH2:4][CH2:3][C:2]1=[O:13].Cl.[Br:15][C:16]1[CH:21]=[CH:20][C:19]([NH:22]N)=[CH:18][CH:17]=1.C([O-])(=O)C.[Na+].S(=O)(=O)(O)O>C(O)(=O)C>[Br:15][C:16]1[CH:17]=[C:18]2[C:4]3[CH2:3][C:2](=[O:13])[NH:1][C:7]4[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=4[C:5]=3[NH:22][C:19]2=[CH:20][CH:21]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0.247 g
|
Type
|
reactant
|
Smiles
|
N1C(CCC(C2=C1C=CC=C2)=O)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.532 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
0.195 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred under argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
TEMPERATURE
|
Details
|
before heating at 70° C. for a further 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
the precipitate filtered
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=CC1)NC1=C2CC(NC2=C1C=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.367 g | |
YIELD: PERCENTYIELD | 79.6% | |
YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |